molecular formula C13H12N4O B11871076 n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide CAS No. 827317-51-1

n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide

Cat. No.: B11871076
CAS No.: 827317-51-1
M. Wt: 240.26 g/mol
InChI Key: DLJNSSFIAJYHQN-UHFFFAOYSA-N
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Description

n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features both an indole and a pyrazole ring, which are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide is unique due to its combination of an indole and a pyrazole ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

827317-51-1

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-methyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C13H12N4O/c1-14-13(18)8-3-2-4-10-9(8)7-12(16-10)11-5-6-15-17-11/h2-7,16H,1H3,(H,14,18)(H,15,17)

InChI Key

DLJNSSFIAJYHQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3

Origin of Product

United States

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